2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
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Overview
Description
2-(Benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that combines the structural features of triazole and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, a class of compounds to which the given compound belongs, are diverse and include various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone synthesis.
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind to different target receptors, altering their function and leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The affected pathways depend on the specific target of the compound. For instance, inhibition of carbonic anhydrase can affect ion transport and fluid balance in various tissues, while inhibition of cholinesterase can impact neural signaling . The downstream effects of these changes can lead to various pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied using in silico pharmacokinetic and molecular modeling . These studies help predict the bioavailability of the compound and its potential interactions with other substances in the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For example, some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown potent cytotoxic activities against certain cancer cells . They induce apoptosis in these cells, upregulate certain genes involved in cell death, and downregulate genes involved in cell survival .
Biochemical Analysis
Biochemical Properties
It is known that similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the target biomolecule .
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.
Formation of the Thiazole Ring: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.
Coupling of Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group.
Final Coupling: The final step involves coupling the triazole-thiazole intermediate with an acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, under basic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various alkyl or aryl derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactive nature of the triazole and thiazole rings.
Biological Studies: Used in enzyme inhibition studies, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Chemical Biology: Employed in the design of molecular probes for studying biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and anticancer activities.
Thiazole Derivatives: Widely studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
2-(Benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is unique due to the combination of triazole and thiazole rings, which imparts a broad spectrum of biological activities and potential therapeutic applications. The presence of the benzylsulfanyl group further enhances its chemical reactivity and biological interactions.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c18-11(9-19-8-10-4-2-1-3-5-10)14-12-15-16-13-17(12)6-7-20-13/h1-5H,6-9H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPLUVDVGNGJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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